2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Overview
Description
2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a chemical compound with the molecular formula C9H10F3NO2 . It is a brown solid and is used as an intermediate in the preparation of Lansoprazole , a gastric proton pump inhibitor .
Molecular Structure Analysis
The molecular weight of this compound is 221.18 . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a melting point of 93-94 °C and a predicted boiling point of 273.6±40.0 °C . Its predicted density is 1.303±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol . The compound is a solid and its color ranges from pale beige to light brown .Scientific Research Applications
Analytical Techniques for Heterocyclic Aromatic Amines
Research into heterocyclic aromatic amines, such as PhIP, highlights the importance of advanced analytical techniques, including liquid and gas chromatography coupled with mass spectrometry, for the qualitative and quantitative analysis of these compounds in biological matrices, foodstuffs, and beverages. These methodologies are crucial for understanding the biological effects and exposure levels of pyridine derivatives, potentially applicable to compounds like 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (Teunissen et al., 2010).
Chelation Therapy and Metal Binding
Hydroxypyridinones, a class of pyridine derivatives, have been studied for their efficiency as Al (and Fe) chelators for potential medical uses. These compounds, including various bidentate and hexadentate hydroxypyridinones, have shown promising results in chelating metal ions, suggesting their application in treating metal-related toxicities or disorders (Santos, 2002).
Biopolymer Modification and Application Potential
The chemical modification of xylan to produce biopolymer ethers and esters demonstrates the potential of pyridine derivatives in creating materials with specific properties for applications such as drug delivery and antimicrobial agents. This research highlights the versatility of pyridine derivatives in the development of new materials and technologies (Petzold-Welcke et al., 2014).
Medicinal and Chemosensing Applications
Pyridine derivatives play a significant role across various fields, including medicinal and chemosensing applications. These compounds exhibit a range of biological activities and can serve as highly effective chemosensors for the determination of different species in environmental, agricultural, and biological samples, showcasing their broad utility in scientific research (Abu-Taweel et al., 2022).
Anticancer Potential of Pyridine-Based Cu(II) Complexes
Research into pyridine-based Cu(II) complexes reveals their excellent anticancer potency against various cancer cell lines. The complexation of pyridine compounds with Cu(II) may enhance the solubility, bioavailability, and pharmacological effects of these compounds, indicating the potential of pyridine derivatives in cancer therapy (Alshamrani, 2023).
Safety and Hazards
The compound has been classified with the GHS07 safety symbol, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2.ClH/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11)12;/h2-3,14H,4-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKSKMLOGCCLGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OCC(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657725 | |
Record name | [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253345-80-1 | |
Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253345-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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